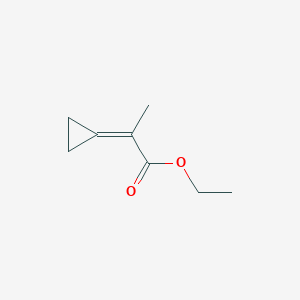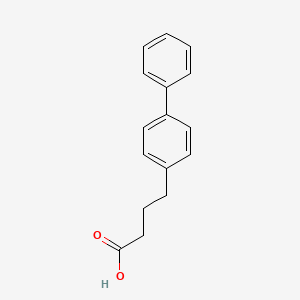
4-(4-联苯基)丁酸
描述
4-(4-Biphenylyl)butyric acid is a chemical compound that is related to a family of biphenyl derivatives. These compounds are characterized by a biphenyl core structure, which consists of two benzene rings connected by a single bond, and various functional groups attached to this core. The specific compound of interest, 4-(4-Biphenylyl)butyric acid, is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their chemical and physical properties, as well as their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of biphenyl derivatives is a topic of interest in several studies. For instance, the synthesis of 4,4'-biphenyldicarboxylic acid is achieved using biphenyl as a starting material through a series of reactions including chloromethylation, chlorination, and hydrolyzation, with a total yield of 48% and a purity of 99.2% . Another method for synthesizing 4,4'-biphenyldicarboxylic acid starts with 4-aminobenzoic acid and yields 82% of the product, which is characterized by elementary analysis, IR, and NMR spectra . These methods highlight the versatility and efficiency of different synthetic routes for biphenyl derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is crucial for their properties and applications. The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) has been determined, revealing that molecules with two different conformations are present in the unit cell, with the main conformational difference being the dihedral angle between the planes of the phenyl rings . Similarly, the structure of biphenyl-4,4'-diacetic acid (H2bpda) is characterized by intermolecular O-H...O hydrogen bonding between carboxylic groups of adjacent molecules, which is evident in the vibrational spectra .
Chemical Reactions Analysis
The reactivity of biphenyl derivatives is another area of interest. For example, 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid undergoes protonation, which leads to significant changes in its electronic spectra, particularly in acidic solutions or when exposed to HCl vapor . This reactivity is not only of theoretical interest but also has practical implications for the development of pH sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The thermal characteristics of biphenyl-4,4'-diacetic acid show considerable thermal stability, which is an important property for materials used in high-temperature applications . The crystal structure analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl provides insights into the molecule's stability and reactivity, with the HOMO-LUMO energy gap indicating that the molecule is soft and highly reactive .
科学研究应用
丁酸:多元产业中的关键组成部分
丁酸及其衍生物,如4-(4-联苯基)丁酸,在各种产业中发挥着至关重要的作用。它是一种重要的C4有机酸,主要通过从石油基原料中的化学合成而生产。然而,由可再生资源发酵生产的方式正因绿色产品需求增加而受到关注。这种转向基于生物的生产方法在食品、制药、动物饲料补充剂和化妆品产业中明显可见。最近的研究强调了改善微生物丁酸生产的策略,重点放在菌株工程和新型发酵过程上(Jiang et al., 2018)。
生产技术的进展
丁酸生产方面的进展是显著的,尤其是利用微生物发酵作为替代方法。传统的发酵过程与化学合成相比在经济上竞争力较弱。因此,开发使用廉价原料的成本效益方法和提高生产效率至关重要。最近的策略涉及生物过程技术和代谢工程,旨在优化产量和生产率。这种方法对于使微生物发酵成为丁酸生产的可行替代方案至关重要(Luo et al., 2018)。
在医学成像中的应用
4-(4-联苯基)丁酸衍生物的一种新应用是在医学成像中,特别是在单光子发射计算机断层扫描(SPECT)中。研究已经探讨了放射性碘化的4-(对碘苯基)丁酸用于成像血池、肿瘤和淋巴结。这种衍生物显示出有希望的药代动力学特性,使其成为先进诊断程序的潜在候选(Wen et al., 2019)。
丁酸在细胞分化和癌症研究中的应用
丁酸还因其在诱导培养红细胞白血病细胞分化方面的强效作用而受到认可。与其他诱导剂相比,丁酸以更低浓度表现出卓越的效果。丁酸的这种独特性质正在被考虑用于癌症研究和治疗的潜在应用(Leder & Leder, 1975)。
安全和危害
The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFAQQLHYUBFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456672 | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Biphenylyl)butyric acid | |
CAS RN |
6057-60-9 | |
| Record name | [1,1′-Biphenyl]-4-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

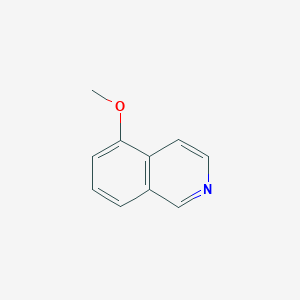
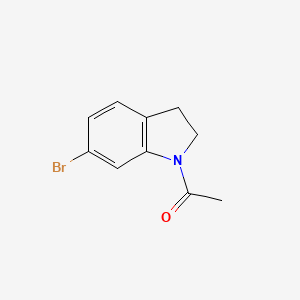
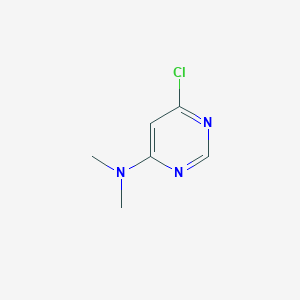
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
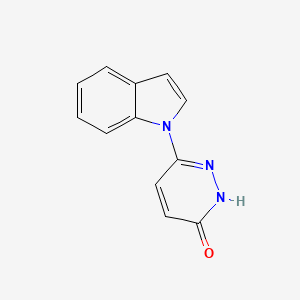
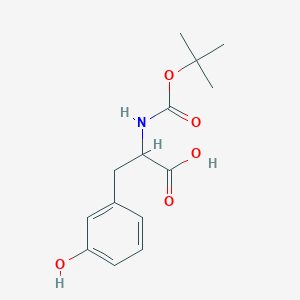
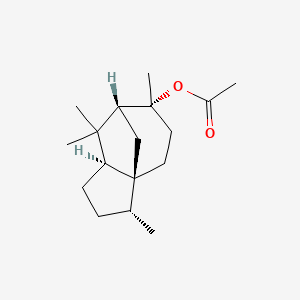
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
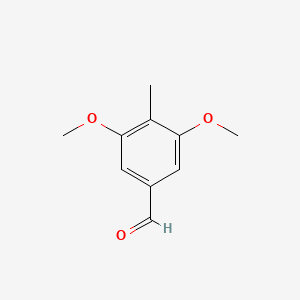
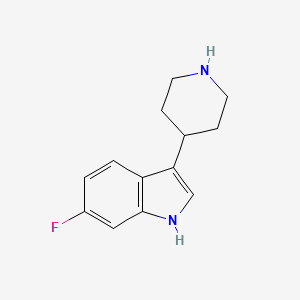
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
